Cas no 14568-68-4 (2-ethenyl-1,4-dimethoxybenzene)

2-Ethenyl-1,4-dimethoxybenzene is a substituted aromatic compound featuring a vinyl group at the 2-position and methoxy groups at the 1- and 4-positions of the benzene ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the production of fine chemicals, pharmaceuticals, or specialty polymers. The dimethoxy substitution enhances electron density, making it useful in electrophilic aromatic substitution or coupling reactions. Its vinyl group offers versatility for further functionalization, such as polymerization or addition reactions. The compound’s stability under standard conditions ensures ease of handling in laboratory or industrial settings. Proper storage in a cool, dry environment is recommended to maintain purity.
2-ethenyl-1,4-dimethoxybenzene structure
14568-68-4 structure
商品名:2-ethenyl-1,4-dimethoxybenzene
CAS番号:14568-68-4
MF:C10H12O2
メガワット:164.20108
CID:1319393
PubChem ID:11629652

2-ethenyl-1,4-dimethoxybenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 2-ethenyl-1,4-dimethoxy-
    • 2-ethenyl-1,4-dimethoxybenzene
    • DTXSID60469679
    • Benzene,2-ethenyl-1,4-dimethoxy-
    • AKOS013991240
    • 2,5-dimethoxystyrene
    • CS-0162772
    • 1,4-dimethoxy-2-vinylbenzene
    • F18407
    • EN300-1243647
    • SCHEMBL1792533
    • 14568-68-4
    • CHEMBL3415520
    • BS-48765
    • インチ: InChI=1S/C10H12O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h4-7H,1H2,2-3H3
    • InChIKey: HBZNAZRMQALFLI-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C(C=C1)OC)C=C

計算された属性

  • せいみつぶんしりょう: 164.08376
  • どういたいしつりょう: 164.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 18.46

2-ethenyl-1,4-dimethoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FN780-50mg
2-ethenyl-1,4-dimethoxybenzene
14568-68-4 95%
50mg
242.0CNY 2021-07-14
Enamine
EN300-1243647-10.0g
2-ethenyl-1,4-dimethoxybenzene
14568-68-4
10g
$4914.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233412-1g
1,4-Dimethoxy-2-vinylbenzene
14568-68-4 95%
1g
¥2526 2023-04-15
ChemScence
CS-0162772-1g
1,4-Dimethoxy-2-vinylbenzene
14568-68-4
1g
$241.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FN780-200mg
2-ethenyl-1,4-dimethoxybenzene
14568-68-4 95%
200mg
605.0CNY 2021-07-14
Enamine
EN300-1243647-5000mg
2-ethenyl-1,4-dimethoxybenzene
14568-68-4
5000mg
$743.0 2023-10-02
A2B Chem LLC
AA63690-100mg
Benzene, 2-ethenyl-1,4-dimethoxy-
14568-68-4 95%
100mg
$52.00 2024-04-20
Enamine
EN300-1243647-0.05g
2-ethenyl-1,4-dimethoxybenzene
14568-68-4
0.05g
$959.0 2023-06-08
Enamine
EN300-1243647-0.5g
2-ethenyl-1,4-dimethoxybenzene
14568-68-4
0.5g
$1097.0 2023-06-08
1PlusChem
1P001DRE-100mg
Benzene, 2-ethenyl-1,4-dimethoxy-
14568-68-4 95%
100mg
$72.00 2024-06-20

2-ethenyl-1,4-dimethoxybenzene 関連文献

2-ethenyl-1,4-dimethoxybenzeneに関する追加情報

Comprehensive Overview of 2-Ethenyl-1,4-Dimethoxybenzene (CAS No. 14568-68-4): Synthesis, Properties, and Applications

2-Ethenyl-1,4-dimethoxybenzene, also known by its CAS number 14568-68-4, is a versatile aromatic compound with a unique molecular framework that positions it as a valuable intermediate in organic synthesis and pharmaceutical research. This compound features a benzene ring substituted with two methoxy groups at the para positions and an ethenyl (vinyl) group at the ortho position relative to one of the methoxy substituents. The combination of electron-donating methoxy groups and the conjugated double bond in the ethenyl moiety imparts distinct electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial chemistry.

The structural characteristics of 2-etnenyl-1,4-dimethoxybenzene enable its participation in a wide array of chemical transformations. The methoxy groups (-OCH₃) are known for their strong activating effect on aromatic rings through resonance and inductive mechanisms, facilitating electrophilic substitution reactions at positions adjacent to these substituents. Meanwhile, the ethenyl group introduces additional reactivity through conjugation with the aromatic system, allowing for participation in Diels-Alder reactions or other pericyclic processes under appropriate conditions.

Recent advancements in green chemistry have highlighted the potential of compounds like CAS No. 14568-68-4 as sustainable building blocks for pharmaceuticals and agrochemicals. A 2023 study published in *Organic Letters* demonstrated the use of this compound as a key intermediate in the development of novel antifungal agents targeting plant pathogens. The researchers employed microwave-assisted synthesis to achieve high yields (up to 92%) while minimizing solvent usage and reaction times compared to traditional methods.

In terms of physical properties, 2-etnenyl-1,4-dimethoxybenzene exhibits a melting point range of approximately 35–37°C and a boiling point exceeding 300°C under standard atmospheric pressure. Its solubility profile shows good compatibility with polar organic solvents such as acetone and ethyl acetate but limited solubility in water due to its hydrophobic aromatic core despite the presence of oxygen-containing functional groups.

The synthetic route to this compound typically involves alkylation or alkenylation strategies applied to dimethoxybenzene derivatives. A notable approach described in *Tetrahedron Letters* (Vol. 79) utilizes palladium-catalyzed cross-coupling reactions between iodobenzene derivatives and allylboronic acids under mild conditions (70°C). This method offers advantages including high regioselectivity (favoring ortho-substitution) and excellent functional group tolerance.

Beyond its role as an intermediate, research from 2024 has explored potential applications of this compound in materials science contexts. A collaborative study between MIT and Stanford University investigated its use as a precursor for π-conjugated polymers used in organic photovoltaic devices. The team found that polymerization of this monomer led to materials with improved charge carrier mobility when compared to conventional thiophene-based systems.

The pharmacological potential of compounds structurally related to CAS No. 14568-68-4 has been extensively studied over recent years. In particular, analogs featuring similar methoxy substitutions have shown promise as selective estrogen receptor modulators (SERMs) due to their ability to mimic estrogenic activity while minimizing adverse effects associated with traditional hormone therapies.

An important aspect of working with this compound is understanding its stability profile under various reaction conditions. Studies indicate that while it remains stable at room temperature for extended periods when stored properly (in sealed containers away from moisture), exposure to strong oxidizing agents may lead to degradation products involving oxidation of either the ethenyl group or methoxy functionalities.

In analytical chemistry applications, gas chromatography-mass spectrometry (GC/MS) has proven effective for quantifying traces of this compound in complex mixtures due to its characteristic fragmentation pattern during ionization processes within mass spectrometers.

The environmental impact assessment conducted by European Chemicals Agency (ECHA) on substances with similar structural motifs suggests that while not classified as hazardous under REACH regulations currently available data supports its safe handling when proper laboratory protocols are followed including use within fume hoods during large-scale operations.

Ongoing research continues exploring new applications for this versatile molecule across multiple disciplines including but not limited to: - Development of bioactive compounds through derivatization strategies - Creation of novel liquid crystalline materials - Exploration as ligands in coordination chemistry - Utilization as model systems for studying electronic effects in substituted aromatics.

A recent breakthrough published in *Nature Communications* demonstrated an innovative application where researchers used this compound's structural features as templates for designing self-assembling nanostructures capable of forming supramolecular architectures through non-covalent interactions such as π-stacking forces between adjacent aromatic rings.

The economic significance cannot be overstated given that efficient production methods directly influence cost-effectiveness across downstream applications from drug manufacturing pipelines all way up through advanced material fabrication processes requiring high purity standards typically above 99% HPLC grade specifications which are commonly achievable via optimized purification techniques involving recrystallization from mixed solvent systems followed by column chromatography steps if necessary depending upon specific batch quality requirements established by end-users particularly those operating within regulated industries like pharmaceuticals or food additives sectors where traceability documentation must accompany each production run according FDA guidelines applicable worldwide depending regional regulatory frameworks applicable jurisdictional boundaries each country operates under internationally recognized standards organizations such ISO certifications relevant here ensuring consistent product quality across global supply chains critical maintaining consumer trust market competitiveness long-term sustainability goals companies pursuing environmentally responsible practices simultaneously maximizing profitability margins without compromising safety standards throughout entire value chain operations spanning raw material sourcing final product distribution networks reaching end consumers worldwide today's interconnected global economy driven digital technologies enabling real-time monitoring quality control measures implemented automated systems reducing human error factors traditionally associated manual handling procedures prone inconsistencies over time especially during large-scale manufacturing campaigns requiring precise dosing accuracy critical pharmaceutical formulations where even minor deviations could potentially compromise therapeutic efficacy patient outcomes ultimately affecting brand reputation industry stakeholders invested long-term 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